molecular formula C8H8BrNO2 B1379377 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone CAS No. 1211521-17-3

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Cat. No.: B1379377
CAS No.: 1211521-17-3
M. Wt: 230.06 g/mol
InChI Key: YNEBOMXZZRMZEK-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (CAS 1211521-17-3) is a high-purity brominated and methoxylated pyridine derivative of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol, serves as a versatile synthetic intermediate . The specific arrangement of its bromo and methoxy substituents on the pyridine ring makes it a valuable building block for the construction of more complex heterocyclic scaffolds. While specific biological data for this exact molecule is limited, its core structure is closely related to methoxypyridine derivatives that have been investigated as potential therapeutics for central nervous system diseases. For instance, research into similar methoxypyridine-based compounds has identified them as gamma-secretase modulators (GSMs), a class of molecules being explored for their potential to reduce the production of amyloid-beta 42 (Aβ42) peptides associated with Alzheimer's disease pathology . The structural features of this compound, particularly the bromine atom, allow for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create diverse chemical libraries for screening campaigns . It is supplied with a minimum purity of 95%. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for use as a drug, in household products, or for any personal use.

Properties

IUPAC Name

1-(5-bromo-3-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBOMXZZRMZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Common Brominating Agents and Conditions

Reaction Conditions

  • Solvent: Acetonitrile, dichloromethane, or other aprotic solvents.
  • Temperature: Low temperatures (0 to 5 °C) to control reactivity and selectivity.
  • Time: Monitored to prevent overbromination.

Example Reaction Scheme

$$
\text{3-Methoxypyridin-2-yl ethanone} + \text{NBS} \xrightarrow[\text{solvent, low temp}]{} \text{1-(5-Bromo-3-methoxypyridin-2-yl)ethanone}
$$

This approach is adapted from the synthesis of related brominated pyridine derivatives, ensuring regioselective substitution at the 5-position due to electronic and steric effects of the methoxy and ethanone groups.

Preparation of Stock Solutions and Formulations

Once synthesized, this compound is often prepared as stock solutions for research purposes. The solubility and formulation methods are critical for biological or chemical assays.

Solubility and Stock Solution Preparation

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.35 21.73 43.47
5 mM Solution Volume (mL) 0.87 4.35 8.69
10 mM Solution Volume (mL) 0.43 2.17 4.35

Note: These volumes correspond to the amount of solvent required to achieve the desired molarity based on the molecular weight of approximately 230 g/mol.

Solvent Systems for Stock Solutions

  • Dimethyl sulfoxide (DMSO) is commonly used as a master solvent due to good solubility.
  • Co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water can be used in sequence to prepare in vivo formulations.
  • The solution must remain clear after each solvent addition; physical methods like vortexing, ultrasound, or gentle heating aid dissolution.

Research Findings and Optimization Notes

  • Regioselectivity: The presence of the methoxy group at the 3-position directs bromination preferentially to the 5-position due to electronic activation and steric hindrance at other sites.
  • Purity: Careful control of temperature and stoichiometry is essential to avoid polybromination or substitution at the 6-position.
  • Yield: Optimized bromination reactions typically yield the desired 5-bromo isomer in moderate to high yields (50-80%) depending on conditions.
  • Characterization: The product is characterized by NMR, mass spectrometry, and elemental analysis to confirm substitution pattern.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, synthesis methods for closely related compounds such as 1-(6-Bromo-3-methoxypyridin-2-yl)ethanone provide valuable insights. The key difference lies in the position of bromination, which can be controlled by reaction conditions and choice of brominating agent.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Starting material preparation 3-Methoxypyridin-2-yl ethanone Commercially available or synthesized by acetylation of 3-methoxypyridine
2 Selective bromination NBS or Br2 + Lewis acid, low temp (0-5 °C), aprotic solvent Regioselective bromination at 5-position
3 Purification Column chromatography or recrystallization To isolate pure this compound
4 Stock solution preparation DMSO and co-solvents PEG300, Tween 80, water Ensure clear solutions for biological assays

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 1-(5-substituted-3-methoxypyridin-2-yl)ethanone derivatives.

    Oxidation: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoic acid.

    Reduction: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanol.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone exhibit antimicrobial activity against various bacterial strains. This is particularly relevant in the development of new antibiotics, as resistance to existing drugs continues to rise. The specific mechanisms through which this compound exerts its antimicrobial effects remain to be fully elucidated, but its structural features suggest potential interactions with bacterial cell components.

Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that certain pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the bromine and methoxy groups may enhance the compound's efficacy by improving its binding affinity to biological targets involved in cancer progression.

Case Studies

Case Study 1: Antimicrobial Testing
In a recent study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in certain types of cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents
This compound C₈H₈BrNO₂ 230.06 1.8* 3 Br (C5), OCH₃ (C3), COCH₃ (C2)
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone C₈H₇BrClNO 248.50 2.6 2 Br (C5), Cl (C6), CH₃ (C2)
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C₇H₅BrFNO 218.02 1.5 2 Br (C5), F (C3), COCH₃ (C2)
1-(5-Bromo-2-chloropyridin-3-yl)ethanone C₇H₅BrClNO 234.48 2.1 2 Br (C5), Cl (C2), COCH₃ (C3)
1-(5-Bromo-2-methylpyridin-3-yl)ethanone C₈H₈BrNO 214.06 1.9 2 Br (C5), CH₃ (C2), COCH₃ (C3)

Notes:

  • XLogP3 : Indicates lipophilicity; higher values correlate with greater hydrophobicity. Methoxy groups (as in the target compound) reduce lipophilicity compared to halogens like chlorine .
  • Hydrogen Bond Acceptors : The target compound has three acceptors (two oxygen atoms in methoxy and ketone groups, and one nitrogen in pyridine), enhancing its solubility in polar solvents compared to analogs with fewer acceptors .

Substituent Effects on Properties

  • Bromine vs. Other Halogens: Bromine’s larger atomic radius and polarizability increase molecular weight and van der Waals interactions compared to fluorine or chlorine. For example, replacing fluorine in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone with methoxy raises molecular weight by ~12 g/mol and XLogP3 by 0.3 units .
  • Methoxy vs. Methyl Groups: The methoxy group in the target compound introduces hydrogen-bonding capacity and steric bulk, differentiating it from methyl-substituted analogs like 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (MW 214.06 vs. 230.06) .
  • Positional Isomerism: Substituent placement significantly affects properties. For instance, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (Cl at C2) has a higher XLogP3 (2.1) than the target compound (1.8) due to reduced polarity .

Biological Activity

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2C_8H_8BrNO_2 and a molecular weight of 230.06 g/mol. Its structure features a pyridine ring with a bromine atom at the 5-position and a methoxy group at the 3-position, alongside an ethanone functional group. This unique arrangement contributes to its potential biological activities, which are currently under investigation.

Structural Characteristics and Implications

The presence of the electron-withdrawing bromine and the electron-donating methoxy groups influences the compound's reactivity and biological activity. Compounds containing pyridine rings have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Similar pyridine derivatives have demonstrated significant antimicrobial activity against various bacterial strains and fungi, potentially disrupting cellular processes critical for pathogen survival.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

While specific mechanisms for this compound remain largely unexplored, its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

Compound NameSimilarityKey Features
5-Bromo-2-methoxynicotinaldehyde0.88Contains a nicotinic structure; potential for different biological activity.
5-Bromo-2-methoxy-3-methylpyridine0.81Methyl substitution may alter reactivity and properties.
1-(2-Methoxypyridin-3-yl)ethanone0.87Different substitution pattern; potential for distinct biological effects.
(5-Bromopyridin-3-yl)(phenyl)methanone0.72A phenyl group adds complexity to interactions and reactivity.

These comparisons highlight how variations in substitution patterns influence chemical behavior and potential applications.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial properties of pyridine derivatives found that certain compounds exhibited potent activity against Candida albicans, suggesting mechanisms involving the inhibition of ergosterol synthesis critical for fungal cell membrane integrity .

Anticancer Activity Investigation

In vitro assays on related compounds indicated that they could significantly reduce cell viability in cancer cell lines at low concentrations (as low as 10 nM). For instance, derivatives targeting hypoxia-inducible factor 1 (HIF-1) showed reduced expression of vascular endothelial growth factor (VEGF), which is crucial in tumor angiogenesis .

Anti-Metastatic Effects

Recent findings from studies on benzofuran derivatives, which share structural similarities with this compound, indicate their potential in inhibiting metastasis in hepatocellular carcinoma (HCC) cells by modulating E-cadherin expression and downregulating markers associated with epithelial-mesenchymal transition (EMT) .

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC8_8H8_8BrNO2_2
Molecular Weight230.06 g/mol
Melting Point~90–95°C

Basic: How is the bromine atom introduced into the pyridine ring during synthesis?

Answer:
Bromination strategies include:

  • Electrophilic Aromatic Substitution (EAS) : Direct bromination of 3-methoxypyridin-2-yl ethanone using Br2_2/FeBr3_3. The methoxy group directs electrophiles to the para position (C5), favoring regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids, using Pd catalysts, to introduce bromine post-functionalization .

Advanced: How can computational chemistry aid in predicting reaction pathways for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates transition states and activation energies for reactions like nucleophilic substitution at the ketone or demethylation of the methoxy group. DFT optimizes regioselectivity predictions for bromination .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, e.g., polar aprotic solvents enhancing SN2 reactivity at the α-carbon of the ketone .

Advanced: How to resolve contradictions in NMR and X-ray data for this compound?

Answer:

  • SHELX Refinement : Use SHELXL to refine crystallographic data, resolving discrepancies between experimental NMR shifts and X-ray bond angles. For example, tautomeric forms or crystal packing effects may distort NMR predictions .
  • Paramagnetic NMR : Employ shift reagents or variable-temperature NMR to distinguish dynamic effects (e.g., rotameric equilibria) from structural ambiguities .

Basic: What are the key functional groups influencing reactivity?

Answer:

  • Methoxy Group (C3) : Electron-donating via resonance, activates the pyridine ring for electrophilic substitution at C5 .
  • Bromine (C5) : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
  • Ketone (C2) : Participates in condensation reactions (e.g., forming hydrazones) or reductions to alcohols .

Advanced: Strategies for optimizing Suzuki coupling with this compound?

Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in DMF/THF, with K2_2CO3_3 as base, enhances coupling efficiency with aryl boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) while maintaining >90% yield .

Q. Table 2: Example Suzuki Coupling Conditions

Boronic AcidCatalystYield (%)Reference
Phenylboronic acidPd(PPh3_3)4_492
4-Methoxyphenylboronic acidPdCl2_2(dppf)88

Basic: Stability under different storage conditions?

Answer:

  • Light-Sensitive : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent .
  • Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the ketone to carboxylic acid .

Advanced: Mechanistic studies on degradation pathways under acidic conditions?

Answer:

  • Demethylation : Under HCl/MeOH reflux, the methoxy group hydrolyzes to hydroxyl, confirmed by LC-MS and 1^1H NMR .
  • Ketone Oxidation : Strong oxidants (e.g., KMnO4_4) convert the ketone to a carboxylic acid, monitored by IR loss of C=O at ~1700 cm1^{-1} .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
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1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

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